molecular formula C10H12ClN B3143736 (3-Chlorophenyl)(cyclopropyl)methanamine CAS No. 535925-84-9

(3-Chlorophenyl)(cyclopropyl)methanamine

Cat. No.: B3143736
CAS No.: 535925-84-9
M. Wt: 181.66 g/mol
InChI Key: MNNLIDNJEHVLPH-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS: 115816-31-4; molecular formula: C₁₀H₁₂ClN) is a cyclopropyl-substituted methanamine derivative with a 3-chlorophenyl group attached to the cyclopropane ring. It is primarily used as a laboratory chemical in the synthesis of specialized compounds .

Properties

IUPAC Name

(3-chlorophenyl)-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNLIDNJEHVLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(cyclopropyl)methanamine typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Chlorophenyl)(cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorophenyl Substitution

a. (1-(4-Chlorophenyl)cyclopropyl)methanamine (CAS: 69385-29-1)
  • Structure : Chlorine substituent at the para-position on the phenyl ring.
  • Properties: 97% purity; used in R&D. No explicit hazard data reported, suggesting reduced irritancy compared to the meta-chloro isomer .
b. (2-Chlorophenyl)(cyclopropyl)methanamine
  • Structure : Chlorine at the ortho-position.
  • Key Difference : The steric hindrance from the ortho-chloro group could reduce reactivity or biological activity compared to the meta-analog.

Halogen-Substituted Derivatives

a. (3-Cyclopropylphenyl)methanamine (CAS: 852877-59-9)
  • Structure : Cyclopropyl group attached to the phenyl ring at position 3.
  • Hazards: No known hazards (GHS classification: none), contrasting sharply with the target compound’s irritancy .
  • Functional Implications : The absence of chlorine reduces electrophilicity, likely lowering toxicity.
b. [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS: 1783418-59-6)
  • Structure : Trifluoromethyl group on the cyclopropane ring; hydrochloride salt form.
  • Storage at room temperature suggests greater stability than the target compound .
c. (3-Chlorophenyl)(3,4-Difluorophenyl)methanamine
  • Structure : Dual aryl substitution with chlorine and fluorine atoms.

Pharmacologically Active Analogs

a. N-Substituted (2-Phenylcyclopropyl)methylamines
  • Examples : Compounds with 5-fluoro-2-methoxyphenyl or benzothiophene substituents (e.g., Compounds 35–37 in ).
  • Key Difference: Methoxy and fluoro groups enhance selectivity for CNS targets, whereas the target compound lacks such substituents, limiting its known pharmacological utility .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Key Substituents Hazards (GHS) Storage Conditions Primary Use
(1-(3-Chlorophenyl)cyclopropyl)methanamine 115816-31-4 C₁₀H₁₂ClN 3-Chlorophenyl H302, H315, H319, H335 2–8°C, dry, sealed Laboratory synthesis
(1-(4-Chlorophenyl)cyclopropyl)methanamine 69385-29-1 C₁₀H₁₂ClN 4-Chlorophenyl Not specified Not specified R&D
(3-Cyclopropylphenyl)methanamine 852877-59-9 C₁₀H₁₃N 3-Cyclopropylphenyl None Refrigerated, sealed Laboratory research
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl 1783418-59-6 C₅H₉ClF₃N Trifluoromethyl Not specified Room temperature Pharmaceutical research

Biological Activity

(3-Chlorophenyl)(cyclopropyl)methanamine, also known as this compound hydrochloride in its hydrochloride form, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and its influence on neurotransmitter systems. This article explores its biological activity, synthesizes relevant research findings, and presents data in tabular format for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}ClN. The compound features a chlorinated aromatic ring and a cyclopropyl group, which contribute to its unique biological properties. The hydrochloride form enhances solubility, making it suitable for biological studies.

Research indicates that this compound interacts with various neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine transporters. It may act as a releasing agent, thereby influencing neurotransmitter levels and signaling pathways. This activity suggests potential applications in treating mood disorders and other neurological conditions.

Neuropharmacological Effects

Several studies have examined the neuropharmacological effects of this compound. It has been shown to modulate neurotransmitter transporters, which is crucial for understanding mood regulation. The compound's ability to influence serotonin and dopamine levels could make it a candidate for further research in antidepressant therapies.

Case Studies

  • Study on Neurotransmitter Release : A study demonstrated that this compound increased the release of dopamine in vitro, suggesting a potential mechanism for its antidepressant-like effects. The study utilized rat brain slices to measure dopamine levels before and after administration of the compound.
  • Behavioral Studies : In behavioral assays using animal models, this compound exhibited anxiolytic properties, reducing anxiety-like behaviors in rodents when compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
(4-Bromo-3-methylphenyl)(cyclopropyl)methanamineC10_{10}H12_{12}BrNContains a bromine atom; chiral structure
CyclopropylamineC6_{6}H11_{11}NSimpler structure without aromatic substitution
4-ChlorophenylcyclopropylmethanamineC10_{10}H12_{12}ClNSimilar amine structure but lacks the chlorophenyl group

This table illustrates how this compound stands out due to its specific combination of structural elements that contribute to its distinct biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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